Ethyl 2-({[2-(azepan-1-yl)-5-nitrophenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(AZEPAN-1-YL)-5-NITROBENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzothiophene core, which is known for its diverse biological activities, and an azepane ring, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(AZEPAN-1-YL)-5-NITROBENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions.
Nitration and Amidation: The nitro group is introduced through nitration reactions, and the benzamido group is added via amidation reactions.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(AZEPAN-1-YL)-5-NITROBENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the benzothiophene core or the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: Its pharmacological properties could be explored for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(AZEPAN-1-YL)-5-NITROBENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The azepane ring and benzothiophene core may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. The nitro group can also play a role in its activity, potentially through redox reactions or interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(AZEPAN-1-YL)ETHYL METHACRYLATE: This compound features an azepane ring and is used in polymer chemistry.
BENZOTHIOPHENE DERIVATIVES: Various benzothiophene derivatives are known for their biological activities and are used in medicinal chemistry.
Uniqueness
ETHYL 2-[2-(AZEPAN-1-YL)-5-NITROBENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a benzothiophene core, an azepane ring, and a nitrobenzamido group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H29N3O5S |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
ethyl 2-[[2-(azepan-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H29N3O5S/c1-2-32-24(29)21-17-9-5-6-10-20(17)33-23(21)25-22(28)18-15-16(27(30)31)11-12-19(18)26-13-7-3-4-8-14-26/h11-12,15H,2-10,13-14H2,1H3,(H,25,28) |
InChI Key |
PGWRGNMJWPDINY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCCCCC4 |
Origin of Product |
United States |
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